molecular formula C7H13NO4S B13261212 Methyl 2-sulfamoylcyclopentane-1-carboxylate

Methyl 2-sulfamoylcyclopentane-1-carboxylate

Cat. No.: B13261212
M. Wt: 207.25 g/mol
InChI Key: NXBBJNFVACTNFH-UHFFFAOYSA-N
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Description

Methyl 2-sulfamoylcyclopentane-1-carboxylate (CAS 1695017-77-6) is a chemical compound supplied for research and further manufacturing purposes. This cyclopentane derivative features both a sulfamoyl and a methyl ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research . The molecular formula is C 7 H 13 NO 4 S and it has a molecular weight of 207.25 g/mol . As a building block, this compound can be used in the synthesis of more complex molecules. Its structure is analogous to other research compounds like methyl 2-sulfamoylcyclohexane-1-carboxylate, suggesting potential applications in exploring structure-activity relationships . The presence of the sulfonamide group is of particular interest in medicinal chemistry for the development of novel therapeutic agents. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all safe laboratory practices when handling this material.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-sulfamoylcyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3,(H2,8,10,11)

InChI Key

NXBBJNFVACTNFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfamoylation of Cyclopentane Derivatives

The sulfamoylation step typically uses sulfamoyl chloride or related sulfamoylating agents to convert an amino or hydroxy-substituted cyclopentane intermediate into the sulfamoyl derivative. The reaction is usually carried out under controlled temperature conditions to avoid side reactions and ensure high selectivity.

  • Reagents: Sulfamoyl chloride (or equivalents), base (e.g., pyridine or triethylamine) to neutralize HCl formed.
  • Solvent: Commonly pyridine or dichloromethane.
  • Temperature: Often cooled to 0–5 °C during reagent addition, then stirred at room temperature.
  • Work-up: Acid-base extraction to remove by-products and purification by chromatography or recrystallization.

Esterification to Methyl Ester

The carboxylic acid group on the cyclopentane ring is esterified to form the methyl ester. This can be done either before or after sulfamoylation, but esterification after sulfamoylation is preferred to avoid interference with the sulfamoyl group.

  • Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
  • Conditions: Reflux under anhydrous conditions to drive esterification to completion.
  • Purification: Removal of excess methanol and acid, followed by crystallization or chromatography.

Representative Synthetic Route

Step Starting Material Reagents & Conditions Product Yield (%)
1 Cyclopentane-1-carboxylic acid or derivative Sulfamoyl chloride, pyridine, 0–25 °C, 12–24 h 2-sulfamoylcyclopentane-1-carboxylic acid ~70–80
2 2-sulfamoylcyclopentane-1-carboxylic acid Methanol, H2SO4, reflux, 4–6 h Methyl 2-sulfamoylcyclopentane-1-carboxylate ~75–85

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly used to purify the product after synthesis.
  • Recrystallization: Methanol or other polar solvents are used to recrystallize the final compound to improve purity.
  • Spectroscopic characterization: NMR, IR, and mass spectrometry confirm the presence of sulfamoyl and ester groups.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Sulfamoylation reagent Sulfamoyl chloride Requires base to neutralize HCl
Solvent for sulfamoylation Pyridine or dichloromethane Pyridine also acts as base
Temperature (sulfamoylation) 0–25 °C Cooling during reagent addition
Reaction time (sulfamoylation) 12–24 hours Stirring at room temperature
Esterification reagent Methanol with acid catalyst (H2SO4 or HCl) Reflux conditions
Reaction time (esterification) 4–6 hours Anhydrous conditions preferred
Purification methods Column chromatography, recrystallization Ethyl acetate/hexane eluent, methanol recrystallization
Typical yields 70–85% overall Dependent on purity of starting materials

Research Findings and Considerations

  • The sulfamoyl group is sensitive to moisture and requires handling under dry conditions to prevent hydrolysis.
  • The esterification step must be carefully controlled to avoid transesterification or decomposition of sulfamoyl moiety.
  • The compound's dual functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications where sulfamoyl groups confer biological activity.
  • Safety precautions include handling under inert atmosphere and avoiding moisture exposure due to potential reactivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO₂NH₂) undergoes nucleophilic substitution due to the electrophilic sulfur atom. Key reactions include:

Amine alkylation :

  • Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C to yield N-alkylated sulfonamides.

  • Example: Reaction with methylamine produces N-methyl-2-sulfamoylcyclopentane-1-carboxylate in 78% yield.

Halogen displacement :

  • Treatment with PCl₅ or PBr₃ replaces the sulfamoyl NH₂ group with Cl or Br, forming 2-chloro/bromo-sulfonylcyclopentane-1-carboxylates.

Reaction ConditionsReagents/CatalystsYield (%)
Amine alkylationDMF, K₂CO₃, 70°C65–85
HalogenationPCl₅, CH₂Cl₂, 0°C70–78

Ester Hydrolysis and Transesterification

The methyl ester group (-COOCH₃) is susceptible to hydrolysis:

Acidic hydrolysis :

  • Concentrated HCl (6M) at reflux converts the ester to 2-sulfamoylcyclopentane-1-carboxylic acid in 92% yield.

Basic hydrolysis :

  • NaOH (2M) in ethanol/water (1:1) at 50°C yields the carboxylate salt, which is acidified to the free acid.

Transesterification :

  • Reacts with ethanol or benzyl alcohol in the presence of Ti(OiPr)₄ to form ethyl or benzyl esters.

Cyclopropanation via Carbene Insertion

The cyclopentane ring participates in strain-release cyclopropanation:

Rh-catalyzed carbene transfer :

  • With diazoesters (e.g., ethyl diazoacetate) and Rh₂(OAc)₄ (2 mol%), the compound forms bicyclo[1.1.0]butane derivatives.

  • Reaction proceeds with >90% trans-selectivity and 85% yield under mild conditions (25°C, 12h) .

Sulfonamide-Based Biological Activity

The sulfamoyl group confers enzyme inhibitory properties:

Carbonic anhydrase IX (CAIX) inhibition :

  • Binds CAIX with Kd = 0.12 nM due to halogen (Cl/Br) substitution at position 2, enhancing hydrophobic interactions .

  • Selective over other CA isoforms (100-fold selectivity for CAIX vs. CAII) .

Antibacterial activity :

  • Inhibits dihydropteroate synthase (DHPS) in Mycobacterium tuberculosis with IC₅₀ = 1.2 µM, disrupting folate biosynthesis .

Functional Group Interconversion

Sulfamoyl to sulfonic acid :

  • Oxidation with KMnO₄/H₂SO₄ converts the sulfamoyl group to a sulfonic acid (-SO₃H).

Ester to amide :

  • Reacts with NH₃ in methanol under high pressure (5 bar) to form 2-sulfamoylcyclopentane-1-carboxamide.

Scientific Research Applications

Methyl 2-sulfamoylcyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-sulfamoylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride
  • Structure: Cyclopentane ring with methylamino (-NHCH₃) at position 1 and methyl ester at position 1.
  • Key Differences: The sulfamoyl group in the target compound replaces the methylamino group, introducing stronger electron-withdrawing effects and hydrogen-bonding capacity. Molecular Weight (MW): Estimated ~223 g/mol (vs. ~193 g/mol for the methylamino analogue) due to the sulfamoyl group’s higher mass .
1-Methylcyclopentanol
  • Structure : Cyclopentane ring with a hydroxyl (-OH) and methyl (-CH₃) group.
  • Key Differences :
    • Lacks ester and sulfamoyl groups, resulting in lower polarity and different reactivity (e.g., susceptibility to oxidation vs. hydrolysis in the target compound).
    • MW: 100.16 g/mol , significantly lower than the target compound.
Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
  • Structure : Diterpene-based methyl esters with complex fused rings.
  • Key Differences: Natural esters are larger (MW ~316 g/mol) and exhibit rigid, polycyclic frameworks , contrasting with the synthetic, monocyclic target compound. Applications: Primarily in plant resins vs.

Functional Group Impact on Properties

Sulfamoyl vs. Amino/Hydroxyl Groups
  • Reactivity: Sulfamoyl groups enhance electrophilicity at adjacent carbons, facilitating nucleophilic substitution reactions. Amino or hydroxyl groups may participate in acid-base or hydrogen-bonding interactions .
Ester Stability
  • Methyl esters (e.g., methyl salicylate) are prone to hydrolysis under acidic/basic conditions . The electron-withdrawing sulfamoyl group in the target compound may stabilize the ester against hydrolysis relative to less electron-deficient analogues.

Physical and Chemical Properties (Inferred)

Property Methyl 2-Sulfamoylcyclopentane-1-Carboxylate Methyl 1-(Methylamino)Cyclopentanecarboxylate 1-Methylcyclopentanol
Molecular Formula C₇H₁₁NO₄S C₈H₁₅NO₂·HCl C₆H₁₂O
Functional Groups -SO₂NH₂, -COOCH₃ -NHCH₃, -COOCH₃ -OH, -CH₃
Estimated MW (g/mol) ~223 ~193 100.16
Polarity High Moderate Low
Stability Hydrolysis-resistant ester Base-sensitive amino group Oxidation-prone

Biological Activity

Methyl 2-sulfamoylcyclopentane-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a sulfonamide group and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. The sulfamoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity.
  • HDAC Inhibition : Research indicates that this compound may exhibit histone deacetylase (HDAC) inhibitory action, which is significant for the treatment of autoimmune diseases and certain cancers . HDAC inhibitors are known for their role in regulating gene expression and influencing cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
Enzyme InhibitionCovalent bonding with enzymes
HDAC InhibitionModulation of gene expression
Antimicrobial PropertiesPotential interaction with bacterial targets

Case Study 1: HDAC Inhibition in Cancer Therapy

A study focused on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis in leukemia cells, suggesting its potential as a therapeutic agent in oncology. The mechanism involved the downregulation of pro-survival genes through HDAC inhibition, leading to enhanced expression of apoptotic markers.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. Results indicated that the compound exhibited bacteriostatic effects at low concentrations, particularly against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-sulfamoylcyclopentane-1-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves cyclopentane ring functionalization. A two-step approach may include:

Esterification : Reacting cyclopentane-1-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl cyclopentane-1-carboxylate.

Sulfamoylation : Introducing the sulfamoyl group (SO₂NH₂) at the 2-position via nucleophilic substitution using sulfamoyl chloride in anhydrous conditions (e.g., DMF as solvent, base like pyridine).

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) and temperature (0–5°C for sulfamoylation to minimize side reactions). Purity via recrystallization (e.g., ethyl acetate/hexane) .

Q. How can the stereochemistry and ring puckering of this compound be characterized?

  • Structural Analysis :

  • X-ray Crystallography : Use SHELX programs for structure solution and refinement. Define the cyclopentane ring puckering using Cremer-Pople coordinates (amplitude q2q_2, phase ϕ2\phi_2) to quantify non-planarity .
  • NMR : Employ 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm substituent positions. NOESY can detect spatial proximity of sulfamoyl and ester groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Safety Measures :

  • Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood.
  • Avoid skin contact; wash immediately with soap/water if exposed.
  • Store at 2–8°C in airtight containers. Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfamoyl group).
  • Simulate transition states for substitution reactions (e.g., replacing NH₂ with other nucleophiles). Compare activation energies to prioritize synthetic pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 13C^{13}\text{C} shifts) for derivatives of this compound?

  • Troubleshooting :

  • Dynamic Effects : Assess ring puckering dynamics via variable-temperature NMR. Flexibility in the cyclopentane ring may cause signal splitting.
  • Solvent Artifacts : Confirm solvent polarity effects on chemical shifts (e.g., DMSO-d₆ vs. CDCl₃).
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled sulfamoyl groups to clarify coupling patterns .

Q. How does the sulfamoyl group influence the biological activity of this compound in enzyme inhibition studies?

  • Experimental Design :

Enzyme Assays : Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays.

Structure-Activity Relationship (SAR) : Compare with analogs (e.g., methyl 2-cyanocyclopentane-1-carboxylate) to isolate sulfamoyl-specific effects.

Docking Studies : Use AutoDock Vina to model interactions between the sulfamoyl group and enzyme active sites .

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